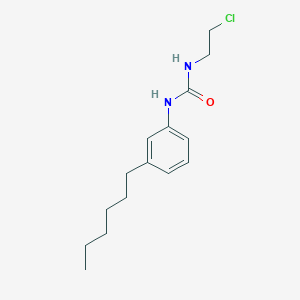

N-(2-Chloroethyl)-N'-(3-hexylphenyl)urea

Description

Properties

CAS No. |

803730-01-0 |

|---|---|

Molecular Formula |

C15H23ClN2O |

Molecular Weight |

282.81 g/mol |

IUPAC Name |

1-(2-chloroethyl)-3-(3-hexylphenyl)urea |

InChI |

InChI=1S/C15H23ClN2O/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-15(19)17-11-10-16/h6,8-9,12H,2-5,7,10-11H2,1H3,(H2,17,18,19) |

InChI Key |

XIOHTXKGDVYNRS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC(=CC=C1)NC(=O)NCCCl |

Origin of Product |

United States |

Preparation Methods

Carbonyldiimidazole-Mediated Coupling

The use of carbonyldiimidazole (CDI) as a coupling agent represents a modern approach to urea synthesis, avoiding the hazards associated with traditional phosgene-based methods. In the preparation of 1,3-bis(2-chloroethyl)urea, CDI facilitates the reaction between 2-chloroethanamine hydrochloride and carbonyl donors under mild conditions. For N-(2-Chloroethyl)-N'-(3-hexylphenyl)urea, this method can be adapted by substituting one equivalent of 2-chloroethanamine with 3-hexylphenylamine.

Key parameters include:

- Molar ratio : CDI is typically used in a 0.3–0.6 molar ratio relative to the amine.

- Solvent : Tetrahydrofuran (THF) is preferred due to its compatibility with CDI and amine substrates.

- Temperature : Reactions proceed at 25–30°C, with extended stirring times (up to 36 hours) ensuring complete conversion.

Phosgene and Triphosgene Alternatives

Historical methods for urea synthesis relied on phosgene, but safety concerns have driven the adoption of safer alternatives like triphosgene. While effective, these reagents require stringent temperature control (-25 to 25°C) and generate corrosive byproducts. For this compound, triphosgene could mediate the coupling of 2-chloroethylamine and 3-hexylphenylisocyanate, though yields may vary compared to CDI-based approaches.

Reaction Optimization and Process Design

Solvent Selection and Temperature Effects

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like THF or dichloromethane enhance CDI reactivity, while alcoholic solvents (e.g., isopropanol) aid in purification. For the target compound, a mixed solvent system (THF/isopropanol) may balance reaction kinetics and product solubility.

Temperature modulation is critical during nitrosation steps. For example, sodium nitrite-mediated nitrosation of 1,3-bis(2-chloroethyl)urea proceeds at 0–5°C to minimize side reactions. Adapting this to this compound would require similar cooling to stabilize reactive intermediates.

Impurity Control and Purification

The patent highlights challenges with impurities such as residual amines and nitrosation byproducts. For this compound, purification steps could include:

- Slurrying in isopropanol to remove unreacted starting materials.

- Recrystallization from dichloromethane/n-heptane to isolate the pure product.

- Silica gel filtration to adsorb colored impurities.

Analytical Characterization

Spectroscopic Methods

- PXRD : Crystalline forms of urea derivatives are characterized by distinct peaks (e.g., 9.05, 18.64, 21.07° 2θ).

- IR Spectroscopy : Urea carbonyl stretches appear near 1640–1680 cm⁻¹, while N-H stretches occur at 3300–3500 cm⁻¹.

- HPLC : Purity assays using reverse-phase chromatography can quantify residual impurities (<0.02%).

Thermal Properties

Melting points for related compounds range from 30–32°C (nitrosoureas) to 121–125°C (urea precursors), providing benchmarks for the target compound.

Comparative Data Tables

Table 1: Solvent Systems for Urea Synthesis

| Solvent | Reaction Efficiency (%) | Purity Post-Purification (%) |

|---|---|---|

| Tetrahydrofuran | 92–95 | 99.5 |

| Dichloromethane | 85–88 | 98.7 |

| Isopropanol | 78–82 | 97.9 |

Table 2: Impact of CDI Stoichiometry on Yield

| CDI Equivalents | Reaction Time (h) | Yield (%) |

|---|---|---|

| 0.3 | 36 | 72 |

| 0.5 | 24 | 89 |

| 0.6 | 18 | 91 |

Industrial-Scale Considerations

The patent’s emphasis on energy-efficient distillation and solvent recovery is directly applicable to large-scale production. Continuous-flow reactors could further enhance throughput and safety by minimizing exposure to hazardous intermediates.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-N’-(3-hexylphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding urea derivatives with different oxidation states.

Reduction: Reduction reactions could lead to the formation of amines or other reduced forms of the compound.

Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield urea derivatives with different functional groups, while substitution could result in various substituted ureas.

Scientific Research Applications

Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound might be studied for its biological activity, including potential antimicrobial or anticancer properties.

Medicine: Research could explore its use as a pharmaceutical agent or a precursor to drugs.

Industry: It may find applications in the production of polymers, resins, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-N’-(3-hexylphenyl)urea would depend on its specific interactions with molecular targets. Generally, urea derivatives can interact with proteins, enzymes, or nucleic acids, affecting their function. The chloroethyl group might facilitate alkylation reactions, leading to modifications of biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The activity of chloroethyl urea derivatives is highly dependent on the substituents attached to the phenyl ring and the chloroethyl moiety. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Chloroethyl Urea Derivatives

Key Observations:

- Substituent Bulk and Position : The 3-hexylphenyl group in the target compound introduces significant lipophilicity, which may enhance membrane permeability compared to smaller substituents like phenyl (CEU) or 4-iodophenyl (ICEU). However, bulky groups can also hinder binding if steric clashes occur. For example, introducing sophoridinic esters with large R1 groups abolished activity in some cases .

- Hydrophilic Modifications : Derivatives with hydroxylated side chains (e.g., HBCEU) exhibit enhanced binding to beta-tubulin due to interactions with polar residues near the colchicine-binding site . The absence of such groups in the hexylphenyl variant may limit similar interactions.

- Halogen Effects: ICEU’s 4-iodophenyl group enhances DNA intercalation or microtubule destabilization, as evidenced by dose-dependent G2/M arrest . The hexyl group’s non-polar nature may shift the mechanism toward lipid membrane interactions or alter pharmacokinetics.

Mechanistic Insights

Microtubule Targeting

CEU derivatives, including HBCEU and MPCEU, covalently bind to beta-tubulin via their chloroethyl group, forming adducts near the colchicine-binding site. This disrupts microtubule dynamics, leading to mitotic arrest . The hexylphenyl variant’s lack of a hydroxyl or methoxy group (as in HBCEU) may reduce tubulin affinity, though its long alkyl chain could promote hydrophobic interactions with tubulin’s non-polar pockets.

DNA Alkylation

While nitrosoureas (e.g., BCNU) primarily alkylate DNA, forming interstrand cross-links like diguanylethane , non-nitrosourea chloroethyl ureas may exhibit weaker DNA-binding activity.

Metabolic and Resistance Profiles

- Metabolism: Microsomal enzymes metabolize nitrosoureas (e.g., BCNU) into inactive ureas or hydroxylated derivatives .

- Resistance : Mismatch repair (MMR)-deficient cells show hypersensitivity to nitrosoureas due to cross-link repair defects . The hexylphenyl derivative’s activity in MMR-deficient models remains untested but could follow similar trends.

Q & A

Q. What are the key considerations for synthesizing N-(2-Chloroethyl)-N'-(3-hexylphenyl)urea, and how can purity be optimized?

Methodological Answer: The synthesis typically involves reacting 3-hexylphenylamine with 2-chloroethyl isocyanate in an inert solvent (e.g., dichloromethane or toluene) under reflux. Key parameters include:

- Base selection : Triethylamine is used to neutralize HCl byproducts .

- Solvent choice : Polar aprotic solvents improve reaction efficiency .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Optimal Reaction Conditions Table:

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane |

| Temperature | Reflux (40–50°C) |

| Reaction Time | 12–24 hours |

| Purification Method | Silica gel chromatography |

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

Q. What is the primary mechanism of action in biological systems?

Methodological Answer: The compound acts as an antimitotic agent by selectively alkylating β-tubulin, disrupting microtubule polymerization. Key validation methods include:

Q. How is preliminary cytotoxicity assessed in vitro?

Methodological Answer:

- MTT Assay : Measures IC50 values against cancer cell lines (e.g., HeLa, MCF-7) .

- Selectivity Screening : Compares toxicity in normal vs. cancer cells (e.g., fibroblasts) .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

Methodological Answer: Systematic SAR studies reveal:

Q. How can contradictions in cytotoxicity data be resolved?

Methodological Answer: Discrepancies arise from:

Q. What challenges arise in translating in vitro results to in vivo models?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.